molecular formula C17H14Cl2N2 B5712226 7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine

7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine

Cat. No. B5712226
M. Wt: 317.2 g/mol
InChI Key: YDVRKOUZHFZHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the quinoline family and is commonly known as CQ. The compound has been extensively studied for its unique properties and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. The compound has been found to interact with DNA and RNA, which may contribute to its anti-cancer and anti-viral properties.
Biochemical and Physiological Effects:
7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. CQ has also been found to exhibit anti-malarial properties by inhibiting the growth of the Plasmodium parasite.

Advantages and Limitations for Lab Experiments

7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized in large quantities. CQ has also been found to exhibit low toxicity levels, making it a suitable candidate for use in various experiments. However, the compound has limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several future directions for the study of 7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine. The compound has been found to exhibit potential applications in the development of new drugs and therapies for various diseases. Further research is needed to fully understand the mechanism of action of CQ and to identify its potential uses in the treatment of cancer, viral infections, and malaria. Additionally, studies are needed to investigate the safety and efficacy of the compound in clinical trials.

Synthesis Methods

The synthesis of 7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine involves a multi-step process that requires the use of various reagents and catalysts. The most commonly used method for synthesizing CQ involves the reaction of 2-chlorobenzylamine with 4-methyl-7-chloroquinoline in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain a high yield of the desired product.

Scientific Research Applications

7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit various biological activities and has been used in the development of new drugs and therapies. CQ has been studied for its anti-cancer, anti-inflammatory, anti-viral, and anti-malarial properties.

properties

IUPAC Name

7-chloro-N-[(2-chlorophenyl)methyl]-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2/c1-11-8-17(20-10-12-4-2-3-5-15(12)19)21-16-9-13(18)6-7-14(11)16/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVRKOUZHFZHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-[(2-chlorophenyl)methyl]-4-methylquinolin-2-amine

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